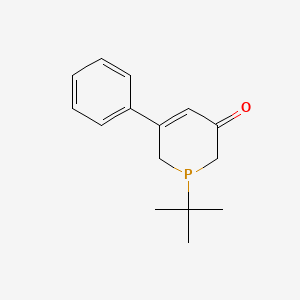
1-tert-Butyl-5-phenyl-1,6-dihydrophosphinin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl-5-phenyl-1,6-dihydrophosphinin-3(2H)-one is a chemical compound that belongs to the class of phosphinins Phosphinins are heterocyclic compounds containing a phosphorus atom within a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl-5-phenyl-1,6-dihydrophosphinin-3(2H)-one typically involves the reaction of a phosphine precursor with suitable organic reagents under controlled conditions. One common method is the cyclization of a phosphine oxide with an appropriate diene or alkyne in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-tert-Butyl-5-phenyl-1,6-dihydrophosphinin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to phosphine oxides or phosphonic acids.
Reduction: Formation of phosphines or phosphine hydrides.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Use of halogenating agents or nucleophiles under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
Applications De Recherche Scientifique
1-tert-Butyl-5-phenyl-1,6-dihydrophosphinin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1-tert-Butyl-5-phenyl-1,6-dihydrophosphinin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-tert-Butyl-5-phenyl-1,6-dihydrophosphinin-2(2H)-one
- 1-tert-Butyl-5-phenyl-1,6-dihydrophosphinin-4(2H)-one
Uniqueness
1-tert-Butyl-5-phenyl-1,6-dihydrophosphinin-3(2H)-one is unique due to its specific substitution pattern and the position of the phosphorus atom within the ring
Propriétés
Numéro CAS |
66165-76-2 |
|---|---|
Formule moléculaire |
C15H19OP |
Poids moléculaire |
246.28 g/mol |
Nom IUPAC |
1-tert-butyl-5-phenyl-2,6-dihydrophosphinin-3-one |
InChI |
InChI=1S/C15H19OP/c1-15(2,3)17-10-13(9-14(16)11-17)12-7-5-4-6-8-12/h4-9H,10-11H2,1-3H3 |
Clé InChI |
CGGPVKJVTFQIFA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)P1CC(=CC(=O)C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















